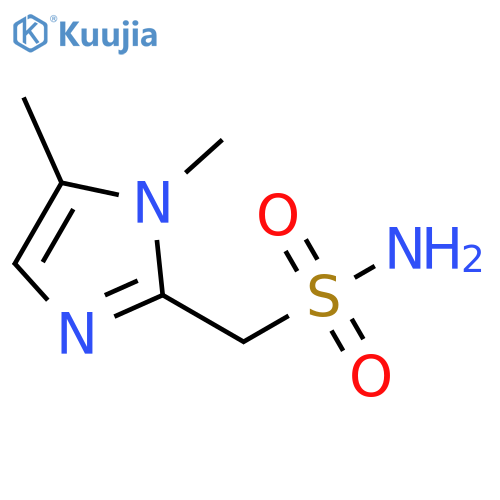

Cas no 2138186-62-4 (1H-Imidazole-2-methanesulfonamide, 1,5-dimethyl-)

2138186-62-4 structure

商品名:1H-Imidazole-2-methanesulfonamide, 1,5-dimethyl-

CAS番号:2138186-62-4

MF:C6H11N3O2S

メガワット:189.235439538956

CID:5288152

1H-Imidazole-2-methanesulfonamide, 1,5-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole-2-methanesulfonamide, 1,5-dimethyl-

-

- インチ: 1S/C6H11N3O2S/c1-5-3-8-6(9(5)2)4-12(7,10)11/h3H,4H2,1-2H3,(H2,7,10,11)

- InChIKey: MHUOLXDYFDPESD-UHFFFAOYSA-N

- ほほえんだ: C1(CS(N)(=O)=O)N(C)C(C)=CN=1

1H-Imidazole-2-methanesulfonamide, 1,5-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-679964-0.05g |

(1,5-dimethyl-1H-imidazol-2-yl)methanesulfonamide |

2138186-62-4 | 0.05g |

$1261.0 | 2023-03-11 | ||

| Enamine | EN300-679964-0.25g |

(1,5-dimethyl-1H-imidazol-2-yl)methanesulfonamide |

2138186-62-4 | 0.25g |

$1381.0 | 2023-03-11 | ||

| Enamine | EN300-679964-10.0g |

(1,5-dimethyl-1H-imidazol-2-yl)methanesulfonamide |

2138186-62-4 | 10.0g |

$6450.0 | 2023-03-11 | ||

| Enamine | EN300-679964-5.0g |

(1,5-dimethyl-1H-imidazol-2-yl)methanesulfonamide |

2138186-62-4 | 5.0g |

$4349.0 | 2023-03-11 | ||

| Enamine | EN300-679964-0.5g |

(1,5-dimethyl-1H-imidazol-2-yl)methanesulfonamide |

2138186-62-4 | 0.5g |

$1440.0 | 2023-03-11 | ||

| Enamine | EN300-679964-0.1g |

(1,5-dimethyl-1H-imidazol-2-yl)methanesulfonamide |

2138186-62-4 | 0.1g |

$1320.0 | 2023-03-11 | ||

| Enamine | EN300-679964-2.5g |

(1,5-dimethyl-1H-imidazol-2-yl)methanesulfonamide |

2138186-62-4 | 2.5g |

$2940.0 | 2023-03-11 | ||

| Enamine | EN300-679964-1.0g |

(1,5-dimethyl-1H-imidazol-2-yl)methanesulfonamide |

2138186-62-4 | 1g |

$0.0 | 2023-06-07 |

1H-Imidazole-2-methanesulfonamide, 1,5-dimethyl- 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

5. Water

2138186-62-4 (1H-Imidazole-2-methanesulfonamide, 1,5-dimethyl-) 関連製品

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量